molecular formula C25H30Cl2FN5O B611170 TASP0390325 CAS No. 1642187-96-9

TASP0390325

Cat. No.: B611170
CAS No.: 1642187-96-9
M. Wt: 554.4444
InChI Key: NUIXGNLBPARAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TASP0390325 (2-[2-(3-chloro-4-fluorophenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]-N-isopropylacetamide hydrochloride) is a pyridopyrimidin-4-one derivative and a potent, orally active antagonist of the vasopressin V1B receptor (V1BR) . It exhibits high affinity for V1BR, with an IC50 of 2.16 nM in monkey pituitary autoradiography studies . Preclinical studies demonstrate its efficacy in rodent models of depression and anxiety, achieving approximately 50% V1BR occupancy at 0.3 mg/kg, a threshold linked to therapeutic effects . Its utility extends to positron emission tomography (PET) imaging, where it blocks the binding of the radioligand ¹¹C-TASP699, enabling quantification of V1BR occupancy in vivo .

Preparation Methods

The synthesis of TASP 0390325 involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

TASP 0390325 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
TASP0390325 operates by antagonizing the vasopressin V1B receptor, a target implicated in stress response and mood regulation. Its ability to inhibit the receptor has been linked to reductions in plasma adrenocorticotropic hormone (ACTH) levels, suggesting a role in modulating the hypothalamic-pituitary-adrenal (HPA) axis activity .

In Vitro and In Vivo Studies

  • Binding Affinity : this compound has demonstrated high affinity for V1B receptors with an IC50 value of approximately 2.16 nM in autoradiographic studies using monkey pituitary slices .
  • Antidepressant Effects : In animal models, oral administration of this compound has shown significant antidepressant effects. For example, it effectively reduced immobility in forced swimming tests and improved behaviors in olfactory bulbectomy models, indicating its potential as a therapeutic agent for depression .
  • Anxiolytic Properties : The compound also exhibits anxiolytic effects across several anxiety models, including social interaction tests and stress-induced hyperthermia tests, further supporting its application in treating anxiety disorders .

Clinical Applications

Imaging Studies
this compound has been utilized in imaging studies to assess V1B receptor occupancy using positron emission tomography (PET). The compound's ability to inhibit the binding of radiolabeled ligands (e.g., 11C-TASP699) allows researchers to visualize receptor engagement in vivo. This application is crucial for determining clinically relevant dosages and understanding the pharmacodynamics of V1B receptor antagonists .

Therapeutic Potential
The therapeutic implications of this compound extend beyond depression and anxiety. Its mechanism suggests potential utility in conditions characterized by dysregulation of the HPA axis, such as post-traumatic stress disorder (PTSD) and other stress-related disorders. The ability to modulate stress responses through V1B receptor antagonism positions this compound as a candidate for further clinical exploration .

Data Tables

Study Model Dosage (mg/kg) Effect Observed
Animal Study 1Forced Swimming Test0.1 - 0.3Reduced immobility time
Animal Study 2Olfactory Bulbectomy Model0.3Improved depressive-like behavior
Imaging StudyMonkey Pituitary Slices0.3Inhibition of radioactive ligand binding

Case Studies

  • Antidepressant Efficacy
    • A study evaluating this compound's effects on rats subjected to chronic corticosterone treatment showed that administration of the compound significantly alleviated depressive-like behaviors that were resistant to traditional antidepressants. This highlights its unique mechanism and potential as an alternative treatment option .
  • Anxiety Reduction
    • In a series of anxiety models, this compound was administered prior to exposure to stress-inducing stimuli. Results indicated a marked reduction in anxiety-related behaviors compared to control groups, suggesting its efficacy as an anxiolytic agent .

Mechanism of Action

TASP 0390325 exerts its effects by selectively binding to and antagonizing the V1B receptor. This receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response. By blocking the V1B receptor, TASP 0390325 inhibits the release of adrenocorticotropic hormone (ACTH), thereby reducing stress-related responses. The molecular targets and pathways involved include the V1B receptor and downstream signaling pathways that regulate ACTH release .

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Key Features
TASP0390325 Pyridopyrimidin-4-one Chlorofluorophenyl group, morpholine-propoxy side chain, isopropylacetamide
TASP0233278 Indolin-2-one Structurally distinct from this compound; shares similarity with SSR149415
SSR149415 Indolin-2-one (assumed) Discontinued candidate; exact structure not fully disclosed
ABT-436 Undisclosed Clinical-stage V1BR antagonist; structural details remain proprietary

Pharmacological Profiles

Compound V1BR IC50 (nM) Selectivity (Off-Target IC50 >1 µM) Key Preclinical Findings
This compound 2.16 (monkey) Yes 50% V1BR occupancy at 0.3 mg/kg; antidepressant efficacy in rats
TASP0233278 Not reported Presumed selective Blocks ¹¹C-TASP699 binding; distinct scaffold
SSR149415 ~10 (rat)* Selective for V1BR Discontinued due to undisclosed reasons
ABT-436 Not disclosed Presumed selective Phase II trials for social anxiety disorder

*SSR149415’s IC50 inferred from indirect comparisons in literature.

Pharmacokinetics and Clinical Development

  • This compound : Demonstrated oral bioavailability and dose-dependent receptor occupancy in primates. Used preclinically to validate PET imaging tools (e.g., ¹¹C-TASP699) for clinical dose estimation .
  • SSR149415 : Advanced to clinical trials but discontinued; reasons include efficacy or safety concerns .

Discussion of Key Findings

  • Structural Diversity : While this compound and TASP0233278 both target V1BR, their divergent scaffolds (pyridopyrimidin-4-one vs. indolin-2-one) suggest multiple pathways to receptor inhibition, which may influence binding kinetics or off-target profiles .
  • Clinical Translation : ABT-436’s progression to Phase II trials underscores the therapeutic interest in V1BR antagonists, though this compound’s role remains preclinical. SSR149415’s discontinuation highlights challenges in clinical development .
  • PET Imaging Utility: this compound’s ability to block ¹¹C-TASP699 binding enables non-invasive quantification of V1BR occupancy, a critical tool for dose optimization in humans .

Data Tables

Table 1. Structural and Pharmacological Comparison

Parameter This compound TASP0233278 SSR149415 ABT-436
Core Structure Pyridopyrimidin-4-one Indolin-2-one Indolin-2-one* Undisclosed
V1BR IC50 2.16 nM Not reported ~10 nM* Not disclosed
Clinical Stage Preclinical Preclinical Discontinued Phase II

Table 2. Preclinical Efficacy

Compound Effective Dose (mg/kg) Receptor Occupancy Model Outcome
This compound 0.3 (oral) 50% in rats Antidepressant effect
SSR149415 10 (oral)* Not reported Anti-anxiety effects*

Biological Activity

TASP0390325 is a novel compound recognized for its potent activity as a selective vasopressin V1B receptor antagonist. Its biological activity has been extensively studied, particularly in relation to its potential therapeutic effects on depression and anxiety disorders. This article compiles detailed research findings, experimental approaches, and case studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

  • Chemical Classification : Selective V1B receptor antagonist
  • IC50 : 2.22 nM for rat pituitary receptors .
  • Oral Bioavailability : Demonstrated effective absorption when administered orally .
  • Affinity Profile : Exhibits no significant affinity for 85 other receptors, ion channels, and transporters at concentrations up to 10 μM, including V1A and V2 receptors .

This compound functions primarily by blocking the vasopressin V1B receptors located in the anterior pituitary gland. This action leads to a decrease in the secretion of adrenocorticotropic hormone (ACTH), which is often elevated in stress-related disorders. The compound has been shown to effectively antagonize the increase in plasma ACTH levels induced by corticotropin-releasing factor (CRF) and desmopressin (dDAVP) in rodent models .

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties:

  • Animal Models : In various rodent models, this compound demonstrated reduced immobility times in the forced swimming test (FST) and improved behaviors in the olfactory bulbectomy model, both indicative of antidepressant activity .
  • Anxiety Models : The compound also showed efficacy in models of anxiety, including social interaction tests and elevated plus-maze tests, suggesting its potential utility in treating anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResult
AntidepressantForced Swimming Test (FST)Reduced immobility time
AntidepressantOlfactory Bulbectomy ModelImproved depressive-like behavior
AnxiolyticElevated Plus-MazeIncreased time spent in open arms
AnxiolyticSocial Interaction TestEnhanced interaction time

Case Studies

A notable study involving this compound assessed its effects on stress-induced hyperthermia and panic responses in rats. The results indicated that administration of this compound significantly mitigated these stress responses, further supporting its role as an effective anxiolytic agent .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated through various studies that highlighted its rapid absorption and distribution within the body. A study using positron emission tomography (PET) demonstrated that this compound effectively occupies V1B receptors in the pituitary gland, confirming its mechanism of action at clinically relevant doses .

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing TASP0390325?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, with purity verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Structural confirmation relies on mass spectrometry (MS) and X-ray crystallography (if crystalline). For this compound, competitive binding assays (e.g., radioligand displacement studies) are critical to confirm target specificity, as demonstrated in receptor saturation experiments using concentrations ranging from 10–1000 nM .

Q. How is this compound evaluated for basic pharmacological profiling in vitro?

  • Methodological Answer : In vitro assays include:

  • Receptor binding affinity : Competitive binding assays using radiolabeled ligands (e.g., 11C-TASP699) to measure IC₅₀ values. Data from anterior vs. posterior brain regions (e.g., 93.2% binding inhibition at 1000 nM in anterior lobe) highlight tissue-specific effects .
  • Cell-based functional assays : Dose-response curves to assess efficacy (EC₅₀) and potency, with controls for nonspecific binding.

Advanced Research Questions

Q. How can researchers optimize experimental designs for in vivo studies involving this compound?

  • Methodological Answer : Key considerations include:

  • Pharmacokinetic parameters : Administer this compound at doses calibrated to achieve target receptor occupancy, informed by ex vivo biodistribution studies.
  • Imaging integration : Use positron emission tomography (PET) with radioligands (e.g., 11C-TASP699) to visualize receptor binding dynamics in real time, as shown in high-contrast imaging studies .
  • Control strategies : Co-administer selective blockers (e.g., TASP0233278) to validate specificity, ensuring minimal off-target effects .

Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Tissue penetration limitations : Compare free plasma concentrations (via microdialysis) with in vitro IC₅₀ values to assess bioavailability.
  • Metabolic instability : Use liver microsome assays to identify metabolites that may interfere with in vivo activity.
  • Data normalization : Apply statistical models (e.g., mixed-effects regression) to account for inter-subject variability, referencing concentration-response curves (e.g., log[M] vs. binding %) .

Q. How can mechanistic studies elucidate this compound’s binding mode and selectivity?

  • Methodological Answer : Advanced approaches include:

  • Structural analysis : Co-crystallization of this compound with target receptors (e.g., vasopressin V1B) to map binding pockets.
  • Computational modeling : Molecular dynamics simulations to predict binding free energy (ΔG) and compare with experimental ΔΔG values from mutagenesis studies.
  • Cross-reactivity screens : Profile this compound against related receptors (e.g., V1A, V2) using high-throughput radioligand displacement assays .

Q. Methodological Frameworks for Rigorous Research

Q. What criteria ensure robust formulation of research questions for this compound studies?

  • Answer : Apply the FINER framework :

  • Feasible : Align with available resources (e.g., PET imaging infrastructure).
  • Novel : Address gaps, such as tissue-specific binding mechanisms in posterior vs. anterior lobes .
  • Ethical : Prioritize humane endpoints in animal studies.
  • Relevant : Link findings to broader therapeutic contexts (e.g., neuropsychiatric disorders) .

Q. How should researchers analyze and present conflicting data in publications?

  • Answer : Follow iterative analysis protocols :

  • Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. radioligand assays).
  • Transparency : Report raw data (e.g., binding % at 10, 100, 1000 nM) in supplementary materials, adhering to journal guidelines for tables/figures .
  • Contextual discussion : Contrast results with prior studies (e.g., TASP0233278’s lower efficacy) to refine mechanistic hypotheses .

Q. Data Presentation and Reporting Standards

Q. What are best practices for visualizing this compound’s dose-response relationships?

  • Answer :

  • Graphical standards : Use semi-log plots for concentration-response curves (log[M] on x-axis, binding % on y-axis) to highlight EC₅₀/IC₅₀ values .
  • Error representation : Include 95% confidence intervals for triplicate measurements.
  • Table formatting : Summarize key parameters (e.g., Hill coefficients, R² values) in Roman-numeral tables with footnotes explaining outliers .

Properties

IUPAC Name

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIXGNLBPARAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TASP0390325
Reactant of Route 2
Reactant of Route 2
TASP0390325
Reactant of Route 3
TASP0390325
Reactant of Route 4
Reactant of Route 4
TASP0390325
Reactant of Route 5
TASP0390325
Reactant of Route 6
TASP0390325

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.